2,2-difluoroethane-1-thiol
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Overview
Description
2,2-Difluoroethane-1-thiol is a fluorinated organic compound with the molecular formula C2H4F2S. It is also known as ethyl 2,2-difluoroethyl thiol. This compound is characterized by the presence of two fluorine atoms and a thiol group attached to an ethane backbone. The incorporation of fluorine atoms imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoroethane-1-thiol typically involves the introduction of fluorine atoms into an ethane backbone followed by the addition of a thiol group. One common method involves the fluorination of ethane derivatives using reagents such as hydrogen fluoride or fluorine gas under controlled conditions. The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or sodium hydrosulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by thiolation. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted ethane derivatives.
Scientific Research Applications
2,2-Difluoroethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoroethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, affecting its interactions with other molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Thiouracil: A thiol-containing compound found in cabbage and mustard seeds.
Ergothioneine: A naturally occurring thiol with antioxidant properties.
Trans-2-butene-1-thiol: A thiol with a butene backbone.
Uniqueness
2,2-Difluoroethane-1-thiol is unique due to the presence of both fluorine atoms and a thiol group, which imparts distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the thiol group provides a site for covalent interactions with biomolecules. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
758-07-6 |
---|---|
Molecular Formula |
C2H4F2S |
Molecular Weight |
98.1 |
Purity |
95 |
Origin of Product |
United States |
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